molecular formula C15H9ClF3NO3 B5888249 N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B5888249
M. Wt: 343.68 g/mol
InChI Key: IBTUAZWREFCFRC-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BIX01294, is a small molecule inhibitor that selectively targets G9a, a histone methyltransferase enzyme. G9a has been implicated in various biological processes, including gene expression regulation, cell differentiation, and DNA damage response. BIX01294 has been shown to have potential applications in cancer therapy, epigenetics research, and neurodegenerative disease treatment.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide has been widely used in epigenetics research to study the role of G9a in gene expression regulation. It has been shown to inhibit G9a-mediated histone H3 lysine 9 (H3K9) methylation, leading to the activation of silenced genes. This compound has also been used in cancer research to target cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, as it has been shown to protect neurons from cell death.

Mechanism of Action

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide selectively binds to the SET domain of G9a, preventing its interaction with the cofactor, S-adenosylmethionine (SAM). This results in the inhibition of G9a-mediated H3K9 methylation, leading to the activation of silenced genes. This compound has been shown to be highly selective for G9a, with minimal off-target effects on other histone methyltransferases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell differentiation, inhibit cancer cell proliferation, and protect neurons from cell death. This compound has also been shown to improve memory and learning in animal models of neurodegenerative diseases. However, this compound has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain applications.

Advantages and Limitations for Lab Experiments

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of G9a, with minimal off-target effects. It is also cell-permeable, allowing for easy delivery to cells in culture. However, this compound has some limitations, including its cytotoxic effects at high concentrations and its limited solubility in water, which may require the use of organic solvents for delivery.

Future Directions

There are several future directions for N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide research. One area of interest is the development of more potent and selective G9a inhibitors for use in cancer therapy and epigenetics research. Another area of interest is the investigation of the role of G9a in other biological processes, such as stem cell differentiation and DNA damage response. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, warrants further investigation.

Synthesis Methods

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-chloro-3-(trifluoromethyl)aniline, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form this compound. The final product is purified using chromatography techniques to obtain a high-purity compound suitable for research applications.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3NO3/c16-11-3-2-9(6-10(11)15(17,18)19)20-14(21)8-1-4-12-13(5-8)23-7-22-12/h1-6H,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTUAZWREFCFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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